molecular formula C18H23NO2 B238809 N-(2-adamantyl)-3-methoxybenzamide

N-(2-adamantyl)-3-methoxybenzamide

Cat. No.: B238809
M. Wt: 285.4 g/mol
InChI Key: FRJQIYNRZMEPLI-UHFFFAOYSA-N
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Description

N-(2-Adamantyl)-3-methoxybenzamide is a benzamide derivative featuring a 3-methoxybenzoyl moiety linked to a 2-adamantyl group via an amide bond. The adamantyl group, a rigid bicyclic hydrocarbon, confers high lipophilicity and metabolic stability, which are advantageous for central nervous system (CNS) drug design. The 3-methoxy group may participate in hydrogen bonding or act as an electron-donating substituent, influencing receptor binding.

Properties

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

N-(2-adamantyl)-3-methoxybenzamide

InChI

InChI=1S/C18H23NO2/c1-21-16-4-2-3-13(10-16)18(20)19-17-14-6-11-5-12(8-14)9-15(17)7-11/h2-4,10-12,14-15,17H,5-9H2,1H3,(H,19,20)

InChI Key

FRJQIYNRZMEPLI-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2C3CC4CC(C3)CC2C4

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2C3CC4CC(C3)CC2C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-adamantyl)-3-methoxybenzamide to structurally and functionally related benzamide derivatives, focusing on synthesis, physicochemical properties, and pharmacological activity.

Pharmacological Profiles

  • Receptor Affinity and Selectivity: The piperazine-substituted benzamide () exhibits nanomolar affinity for D4 receptors (>100-fold selectivity over D2, D3, and sigma receptors) due to its optimized substituent geometry and electronic effects . The benzimidazole derivative () binds mGluR5, a target for neurodegenerative diseases, with submicromolar potency, likely via hydrophobic interactions between the benzimidazole and receptor pockets . Hypothesis for this compound: The adamantyl group may enhance binding to sterol-rich membranes or allosteric sites in CNS targets (e.g., ion channels or GPCRs), though experimental validation is needed.
  • CNS Penetration :

    • Compounds with logP values between 2.5–3.5 (e.g., ) achieve optimal brain penetration. The adamantyl group’s bulk may reduce efflux via P-glycoprotein, prolonging CNS exposure .

Physicochemical Properties

Property This compound (Predicted) N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide N-(1H-Benzo[d]imidazol-2-yl)-3-methoxybenzamide
Molecular Weight ~327.4 g/mol 410.5 g/mol 268.3 g/mol
logP ~3.5–4.0 2.37–2.55 ~2.8 (estimated)
Solubility (aq.) Low (adamantyl hydrophobicity) Moderate (piperazine enhances solubility) Low (benzimidazole hydrophobicity)
Synthetic Complexity High (steric hindrance from adamantyl) Moderate (multi-step but scalable) Low (single-step amidation)

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